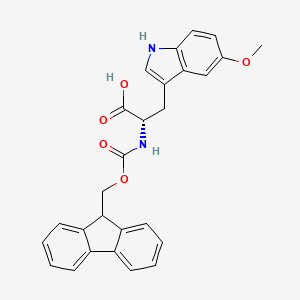

Fmoc-5-methoxy-L-tryptophan

Description

Significance of Tryptophan Modification in Peptide Science

Tryptophan, one of the 20 canonical amino acids, plays a unique and critical role in the structure and function of proteins and peptides. nih.gov Its indole (B1671886) side chain, the largest planar and most electron-rich among the natural amino acids, facilitates a variety of non-covalent interactions, including hydrophobic, cation-π, and π-π stacking interactions, which are vital for stabilizing secondary structures and mediating interactions with other molecules. nih.govresearchgate.net Tryptophan is often found in the active sites of enzymes and is crucial for the bioactivity of many peptide hormones and drugs. nih.govresearchgate.net

Given its low natural abundance (approximately 1%) and its frequent presence in functionally important regions, tryptophan is an attractive target for chemical modification. nih.govresearchgate.net Modifying tryptophan residues can significantly alter a peptide's properties. These modifications can enhance stability against enzymatic degradation, improve bioavailability, and modulate pharmacokinetic properties. hku.hksciencedaily.com For instance, the introduction of specific functional groups to the indole ring can fine-tune drug-target interactions, leading to more potent and selective therapeutic agents. hku.hksciencedaily.com The development of methods for the site-specific modification of tryptophan is therefore a flourishing area of research with significant implications for drug discovery, protein engineering, and biomedical imaging. researchgate.net

Overview of Fmoc Protecting Group Strategy in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence. A key element of SPPS is the use of protecting groups to prevent unwanted side reactions at the reactive amino group of the amino acid being added. americanpeptidesociety.org The fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used α-amino protecting groups in SPPS. wikipedia.orgtcichemicals.com

The Fmoc strategy is favored for its mild deprotection conditions. americanpeptidesociety.org The Fmoc group is stable to acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the Fmoc removal steps and are only cleaved at the end of the synthesis. iris-biotech.de

The advantages of the Fmoc strategy include:

Mild Deprotection: The use of a weak base avoids the harsh acidic conditions required for other protecting groups like tert-butyloxycarbonyl (Boc), which can degrade sensitive peptide sequences. americanpeptidesociety.org

Automation Compatibility: The ease of Fmoc group removal and the ability to monitor the reaction by detecting the fluorene (B118485) byproduct have made it highly suitable for automated peptide synthesizers. total-synthesis.com

Versatility: The Fmoc strategy is compatible with a wide range of modified amino acids and complex peptide sequences. total-synthesis.com

This approach involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support. After each coupling step, the Fmoc group of the newly added amino acid is removed to allow for the next coupling reaction. This cycle is repeated until the desired peptide sequence is assembled. rsc.org

Rational Design of Fmoc-5-methoxy-L-tryptophan as a Specialized Amino Acid Building Block

The development of this compound is a prime example of the rational design of a specialized building block for peptide synthesis. chemimpex.com This compound combines the strategic advantages of the Fmoc protecting group with the unique properties conferred by the methoxy (B1213986) substitution on the tryptophan indole ring.

The rationale behind its design includes:

Enhanced Bioactivity: The introduction of a methoxy group at the 5-position of the tryptophan indole ring has been shown to enhance the biological activity of peptides. chemimpex.commdpi.com This modification can influence the peptide's conformation and its interaction with biological targets. mdpi.com For example, 5-methoxytryptophan (B613034) itself has been identified as an endothelial factor with anti-inflammatory properties. nih.gov

Improved Physicochemical Properties: The methoxy group can alter the solubility and bioavailability of the resulting peptide, which are critical considerations in the development of therapeutic peptides. chemimpex.com

Streamlined Synthesis: By providing 5-methoxy-L-tryptophan in its Fmoc-protected form, chemists can directly incorporate this modified amino acid into a peptide sequence using standard Fmoc-based SPPS protocols, streamlining the synthesis of complex and modified peptides. chemimpex.com

The use of this compound allows researchers to explore the structure-activity relationships of peptides in a systematic manner, leading to the development of novel peptide-based therapeutics with improved efficacy and pharmacological profiles. chemimpex.comnih.govresearchgate.net

Compound Properties and Research Findings

| Property | Value |

| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid clearsynth.com |

| Synonyms | Fmoc-L-Trp(5-OMe)-OH chemimpex.com |

| CAS Number | 1219184-52-7, 460751-69-3 chemimpex.com |

| Molecular Formula | C27H24N2O5 chemimpex.com |

| Molecular Weight | 456.49 g/mol chemimpex.com |

| Appearance | Off-white powder/solid chemimpex.com |

| Melting Point | 158 - 160 °C chemimpex.com |

| Optical Rotation | [a]D20 = -24 ± 1 ° (c=1 in DMF) chemimpex.com |

| Purity | ≥ 98.5% (Chiral HPLC) chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSXXKTXEHICBG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 5 Methoxy L Tryptophan and Its Analogues

Convergent and Stepwise Synthesis Strategies for Fmoc-protected Tryptophan Derivatives

The creation of Fmoc-protected tryptophan derivatives, including the 5-methoxy analogue, can be approached through either convergent or stepwise strategies. Convergent synthesis involves the preparation of larger fragments that are then combined, while stepwise synthesis builds the molecule one amino acid at a time. The choice of strategy often depends on the complexity of the target molecule and the desired scale of production.

A robust method for producing enantiomerically pure tryptophan analogues is the Strecker amino acid synthesis, facilitated by a chiral auxiliary. rsc.orgrsc.org This classical reaction involves the treatment of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid. masterorganicchemistry.com By employing a chiral auxiliary, the stereochemistry of the newly formed chiral center can be controlled, leading to the desired enantiopure L-amino acid.

For instance, a facile route for synthesizing indole-substituted (S)-tryptophans utilizes chiral auxiliaries like (S)-methylbenzylamine and its derivatives. rsc.orgscispace.com This strategy has been successfully applied to the synthesis of various optically pure (S)-tryptophan analogues. rsc.org The general approach is outlined below:

Table 1: Key Steps in Chiral Auxiliary-Facilitated Strecker Synthesis

| Step | Description |

| Imine Formation | Reaction of an indole-3-carboxaldehyde with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a chiral imine. |

| Cyanation | Addition of a cyanide source (e.g., trimethylsilyl cyanide) to the imine to form an α-aminonitrile with high diastereoselectivity. |

| Hydrolysis | Acidic or basic hydrolysis of the nitrile group to a carboxylic acid. |

| Auxiliary Removal & Protection | Removal of the chiral auxiliary and subsequent protection of the amino group with Fmoc-succinimide or Fmoc-Cl to yield the final Fmoc-protected tryptophan analogue. |

This method has proven effective for generating a range of tryptophan analogues with substitutions on the indole (B1671886) ring, including methoxy (B1213986) groups. scispace.com

The functionalization of the indole ring is a key step in the synthesis of tryptophan analogues like 5-methoxy-L-tryptophan. There are two primary approaches to achieve this: either by starting with an already functionalized indole or by modifying the indole ring of tryptophan itself.

One common strategy involves the use of transition metal-catalyzed cross-coupling reactions to introduce substituents onto the indole nucleus. rsc.org For example, Stille coupling of stannylated alkenes with o-iodoanilines can be a precursor to forming functionalized indoles. rsc.orgnih.gov Subsequent chemical transformations can then build the tryptophan side chain.

Another approach is the direct functionalization of the indole ring. For instance, direct C7 borylation of tryptophan and tryptamine substrates has been developed, allowing for subsequent functionalization at this position. nih.gov While this specific example targets the C7 position, similar principles of directed C-H activation can be applied to other positions on the indole ring.

In the context of 5-methoxy-L-tryptophan, the synthesis would typically start with 5-methoxyindole (B15748), which then undergoes reactions to introduce the alanine side chain, for example, through the aforementioned Strecker synthesis or other established methods for amino acid synthesis.

Solid-Phase Peptide Synthesis (SPPS) Techniques Utilizing Fmoc-5-methoxy-L-tryptophan

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a method that has revolutionized the synthesis of peptides. chemimpex.comscispace.com In SPPS, the peptide is assembled sequentially while being anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts are washed away after each step. scispace.comyoutube.com

The efficiency of peptide synthesis is highly dependent on the optimization of the coupling and deprotection steps. iris-biotech.degyrosproteintechnologies.com The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov

Table 2: Common Reagents and Conditions in Fmoc SPPS

| Step | Reagent/Condition | Purpose |

| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. uci.edu |

| Coupling | HBTU, HATU, HCTU, DIC/HOBt | Activation of the carboxylic acid of the incoming Fmoc-amino acid to facilitate amide bond formation. |

| Monitoring | Kaiser Test, UV monitoring of Fmoc release | To ensure the completion of coupling and deprotection steps, respectively. iris-biotech.de |

For tryptophan-containing peptides, including those with this compound, careful selection of coupling reagents is important to avoid side reactions. The choice of coupling reagent can influence the speed and efficiency of the reaction and minimize racemization. gyrosproteintechnologies.com

The choice of resin and the linker that attaches the peptide to it is crucial for a successful SPPS. nih.govnih.gov The linker must be stable to the repeated cycles of deprotection and coupling but allow for the clean cleavage of the final peptide from the resin. biosynth.com

Table 3: Common Resins and Linkers in Fmoc SPPS

| Resin/Linker | C-terminal Functionality | Cleavage Condition | Notes |

| Wang Resin | Carboxylic acid | Strong acid (e.g., TFA) nih.gov | Prone to racemization for certain C-terminal amino acids. biosynth.com |

| 2-Chlorotrityl Chloride Resin | Carboxylic acid | Mild acid (e.g., dilute TFA) biosynth.com | Good for sterically hindered amino acids and minimizes racemization. biosynth.com |

| Rink Amide Resin | Amide | Strong acid (e.g., TFA) fluorochem.co.uk | Used for the synthesis of peptide amides. |

The selection of the appropriate resin depends on the desired C-terminal functionality of the peptide. For peptides containing sensitive residues like tryptophan, the choice of linker and the final cleavage conditions must be carefully considered to prevent degradation. biosynth.com

Tryptophan is susceptible to several side reactions during SPPS, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). gyrosproteintechnologies.com The electron-rich indole ring can be alkylated by carbocations generated from the cleavage of side-chain protecting groups. peptide.comrsc.org

To prevent these side reactions, scavengers are added to the cleavage cocktail. peptide.com

Table 4: Common Scavengers and Their Targets

| Scavenger | Target Side Reaction |

| Water | t-butylation |

| Triisopropylsilane (TIS) | t-butylation and other carbocationic modifications |

| 1,2-Ethanedithiol (EDT) | t-butylation and reduction of oxidized methionine |

| Thioanisole | Protection of tryptophan and methionine |

For peptides containing both tryptophan and arginine, the choice of cleavage reagent is particularly critical, as protecting groups from arginine can transfer to the tryptophan indole ring. nih.gov Using a Boc protecting group on the indole nitrogen of tryptophan, such as in Fmoc-Trp(Boc)-OH, can help to prevent some of these side reactions. peptide.com Another reported side reaction is the alkylation of the indole nucleus by the linker itself, especially when using Wang resin. nih.govresearchgate.net

Post-Synthetic Modifications and Derivatization of this compound Containing Peptides

The indole ring of tryptophan is a versatile handle for chemical modification due to its electron-rich nature and unique reactivity. The presence of the 5-methoxy group in this compound further enhances the electron density of the indole system, influencing the regioselectivity of subsequent functionalization reactions.

Regioselective Functionalization of Indole Moieties

The post-synthetic functionalization of tryptophan residues in peptides has been a subject of intensive research, with several methodologies being developed to achieve high regioselectivity. These methods can be broadly categorized based on the position of modification on the indole ring. While many of these have been demonstrated on native tryptophan, the underlying principles are directly applicable to its 5-methoxy analogue.

C2-Position Functionalization: The C2 position of the indole ring is nucleophilic and susceptible to electrophilic attack.

Photocatalytic Alkylation: A mild and efficient method for the C-H functionalization of tryptophan-containing peptides at the C2 position involves visible-light-mediated photocatalysis. rsc.org This approach utilizes activated α-bromo-carbonyl compounds to introduce new alkyl groups, offering a broad substrate scope and high tolerance for sensitive functional groups within the peptide. rsc.org

Sulfenylation: A catalyst-free C2-sulfenylation of tryptophan residues can be achieved using 8-quinoline thiosulfonate reagents in trifluoroacetic acid (TFA). nih.gov This method allows for the rapid and efficient incorporation of various sulfenyl groups, including trifluoromethylthio (SCF3) and difluoromethylthio (SCF2H) moieties. nih.gov The reaction is highly tolerant of other amino acid residues, making it suitable for the late-stage diversification of complex peptides. nih.gov

N1-Position Functionalization: The indole nitrogen (N1) can also be a target for modification, although its lower nucleophilicity compared to other sites in a peptide presents a challenge.

Tertiary Amine-Catalyzed Allylation: An organocatalytic approach utilizing a tertiary amine, such as DABCO, can facilitate the allylation of the N1 position of the indole ring with Morita–Baylis–Hillman (MBH) carbonates. nih.govrsc.org This method proceeds under mild conditions and can be used to introduce a variety of functional groups, including fluorophores and lipids, onto the peptide. nih.govrsc.org

Metal-Free Photoinduced N-H Alkylation: A metal-free strategy for the specific N-H alkylation of tryptophan-containing peptides has been developed using N-aryl glycines under visible light irradiation. rhhz.net This method demonstrates a wide substrate scope and provides good isolated yields with minimal side reactions. rhhz.net

NIS-Mediated Coupling: N-iodosuccinimide (NIS) can mediate the N2-selective coupling of the tryptophan indole ring with 1,2,3-triazoles, offering another route to modified tryptophan-containing peptides. nih.gov

The table below summarizes various regioselective functionalization methods applicable to the indole moiety of tryptophan residues in peptides.

| Position | Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |

| C2 | Photocatalytic Alkylation | Visible light, photocatalyst, α-bromo-carbonyl compounds | Alkyl groups | rsc.org |

| C2 | Sulfenylation | 8-quinoline thiosulfonate reagents, TFA | Sulfenyl groups (e.g., -SCF3, -SCF2H) | nih.gov |

| N1 | Tertiary Amine-Catalyzed Allylation | DABCO, Morita–Baylis–Hillman (MBH) carbonates | Allylic moieties with various functionalities | nih.govrsc.org |

| N1 | Metal-Free Photoinduced N-H Alkylation | Visible light, N-aryl glycines | Alkyl groups derived from glycines | rhhz.net |

| N1 | NIS-Mediated Coupling | N-iodosuccinimide (NIS), 1,2,3-triazoles | Triazole moieties | nih.gov |

Incorporation of Other Fluorinated or Modified Tryptophan Analogues

In addition to post-synthetic modification, the synthesis of peptides with altered properties can be achieved by incorporating tryptophan analogues bearing modifications on the indole ring during solid-phase peptide synthesis (SPPS). This approach allows for the precise placement of a modified tryptophan residue at any desired position within the peptide sequence.

Fluorinated Tryptophan Analogues: The introduction of fluorine atoms into amino acids can significantly impact the physicochemical properties of peptides, including their conformational stability, hydrophobicity, and resistance to metabolic degradation. Several fluorinated tryptophan analogues have been synthesized and successfully incorporated into peptides.

Modified Tryptophan Analogues: A variety of other modified tryptophan analogues have been utilized in peptide synthesis to probe biological processes or to impart novel properties to the resulting peptides.

5-Hydroxytryptophan (5-HTP): This naturally occurring amino acid is a precursor to the neurotransmitter serotonin (B10506). frontiersin.orgmdpi.combohrium.com Its incorporation into peptides can be used to study biological systems and has been shown to act as an electron transfer block in certain enzymes. nih.gov The synthesis of peptides containing 5-HTP can be achieved using standard Fmoc-based SPPS. nih.gov

5-Bromotryptophan: This halogenated analogue can serve as a precursor for further functionalization through cross-coupling reactions.

Aza-tryptophans: The replacement of a carbon atom in the indole ring with a nitrogen atom creates aza-tryptophan analogues. These isosteres of tryptophan have found applications in medicinal and bioorganic chemistry.

The table below provides examples of modified tryptophan analogues that can be incorporated into peptides.

| Tryptophan Analogue | Modification | Key Features and Applications |

| Fluorinated Tryptophans | Substitution with one or more fluorine atoms at various positions of the indole ring. | Modulates electronic properties, hydrophobicity, and conformational preferences. Used as probes in NMR studies. |

| 5-Hydroxytryptophan | Hydroxyl group at the 5-position of the indole ring. | Precursor to serotonin; can act as a redox-active residue and an electron transfer block. frontiersin.orgmdpi.combohrium.comnih.gov |

| 5-Bromotryptophan | Bromine atom at the 5-position of the indole ring. | A versatile handle for post-synthetic modification via cross-coupling reactions. |

| Aza-tryptophans | Replacement of a CH group in the indole ring with a nitrogen atom. | Isosteric analogues of tryptophan with altered electronic properties for medicinal chemistry applications. |

The ability to perform regioselective post-synthetic modifications on peptides containing 5-methoxy-L-tryptophan, coupled with the capacity to incorporate a diverse range of other modified tryptophan analogues, provides a rich toolbox for the design and synthesis of novel peptides with tailored properties for a wide range of applications in chemistry, biology, and medicine.

Integration into Peptides and Proteins

Design Principles for Peptide Sequences Incorporating Fmoc-5-methoxy-L-tryptophan

Key design considerations include:

Enhanced Bioactivity: The 5-methoxy group can enhance the binding affinity of a peptide to its target receptor. This is particularly relevant in the development of pharmaceuticals targeting serotonin (B10506) receptors, where the structural similarity to serotonin can be exploited. chemimpex.com The modification can lead to peptides with improved efficacy in fields such as oncology and neurology. chemimpex.com

Modulation of Physicochemical Properties: The introduction of 5-methoxy-L-tryptophan can improve a peptide's solubility and bioavailability, which are often limiting factors in the development of therapeutic peptides. chemimpex.com The Fmoc protecting group is instrumental in the synthesis process, ensuring controlled, stepwise addition of amino acids during SPPS. nbinno.comresearchgate.net This method is compatible with a wide range of other modified amino acids, allowing for the creation of highly complex and functional peptides. nih.gov

Structural Stability: The unique structure of 5-methoxy-L-tryptophan can contribute to the stability of the peptide's secondary structure (e.g., alpha-helices or beta-sheets). The Fmoc group itself is base-labile, and its removal under mild basic conditions, typically with piperidine (B6355638), is a cornerstone of Fmoc-based SPPS, preserving the integrity of sensitive modifications elsewhere in the peptide chain. thermofisher.com

The table below summarizes the key properties influenced by the incorporation of 5-methoxy-L-tryptophan.

| Property | Influence of 5-methoxy-L-tryptophan | Rationale |

| Biological Activity | Often enhanced, particularly for neurological or oncological targets. | The methoxy (B1213986) group can alter electronic properties and steric interactions, improving binding affinity to specific receptors. chemimpex.com |

| Solubility | Generally improved compared to unsubstituted tryptophan peptides. | The polar methoxy group can increase the overall hydrophilicity of the peptide, aiding its solubility in aqueous environments. chemimpex.com |

| Bioavailability | Can be increased. | Improved solubility and potentially altered resistance to enzymatic degradation can lead to better absorption and distribution in vivo. chemimpex.com |

| Peptide Conformation | Can stabilize specific secondary structures. | The modified indole (B1671886) ring can influence local folding and long-range interactions within the peptide chain. |

Chemoenzymatic and Chemical Ligation Approaches for Complex Peptide and Protein Construction

For the construction of large peptides and proteins that are beyond the practical limits of stepwise SPPS, fragment-based ligation strategies are employed. A peptide fragment containing 5-methoxy-L-tryptophan, synthesized via Fmoc-SPPS, can be joined with other synthetic or recombinant fragments using chemoenzymatic or purely chemical methods.

Chemical Ligation:

Native Chemical Ligation (NCL) is a prominent chemical method for joining two unprotected peptide fragments. nih.gov This technique requires one peptide fragment to have a C-terminal thioester and the other to have an N-terminal cysteine residue. The process involves a chemoselective reaction between these two groups in an aqueous solution at neutral pH, resulting in the formation of a native peptide bond at the ligation site. nih.gov A peptide containing 5-methoxy-L-tryptophan can be readily prepared for NCL by synthesizing it on a specific resin that allows for the generation of a C-terminal thioester upon cleavage.

Chemoenzymatic Ligation:

Enzymatic methods offer high specificity and mild reaction conditions. Enzymes like Sortase A or Butelase 1 can be used to ligate peptide fragments. nih.gov For instance, Sortase A recognizes a specific C-terminal sorting signal (e.g., LPXTG) on one peptide and an N-terminal glycine (B1666218) on another, cleaving the first peptide and forming a new peptide bond between the two fragments. To utilize this method, the peptide containing 5-methoxy-L-tryptophan would be synthesized with the appropriate recognition sequence at either its N- or C-terminus. Peptiligases represent another class of enzymes that can join peptide fragments, often requiring an active ester on one of the fragments. nih.gov

The following table compares these two major ligation strategies.

| Ligation Strategy | Key Requirements | Advantages | Considerations for 5-methoxy-L-tryptophan |

| Native Chemical Ligation (NCL) | N-terminal Cysteine on one fragment; C-terminal Thioester on the other. nih.gov | Traceless ligation (forms a native peptide bond); works with fully unprotected peptides. nih.gov | The 5-methoxy-L-tryptophan-containing fragment must be synthesized with a C-terminal thioester. |

| Sortase A-mediated Ligation | C-terminal recognition motif (e.g., LPXTG) on one fragment; N-terminal Glycine(s) on the other. nih.gov | High specificity; mild, physiological reaction conditions. nih.gov | The recognition motif must be incorporated into the peptide sequence during SPPS; a small sequence scar may remain at the ligation site. nih.gov |

Site-Specific Incorporation of this compound into Recombinant Proteins

Beyond chemical synthesis, it is possible to incorporate non-canonical amino acids (ncAAs) like 5-methoxy-L-tryptophan directly into proteins during their biosynthesis in living cells. nih.gov This powerful technique, known as genetic code expansion, allows for the precise placement of a single modified amino acid at any desired position within a large recombinant protein. nih.govmdpi.com

The method relies on hijacking the cell's translational machinery. nih.gov It requires the introduction of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism, typically E. coli. nih.gov This orthogonal pair functions independently of the host's endogenous synthetases and tRNAs.

The process involves several key components:

Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase is evolved or designed to specifically recognize 5-methoxy-L-tryptophan and charge it onto the orthogonal tRNA, while ignoring all canonical amino acids.

Suppressor tRNA: A tRNA is engineered to recognize a nonsense or "stop" codon, most commonly the amber codon (UAG). nih.govacs.org When this tRNA is charged with 5-methoxy-L-tryptophan by the orthogonal aaRS, it reads the UAG codon in the messenger RNA (mRNA) and inserts the non-canonical amino acid into the growing polypeptide chain, rather than terminating translation. acs.org

Gene Modification: The gene encoding the protein of interest is mutated to introduce the amber (UAG) codon at the precise site where 5-methoxy-L-tryptophan is to be incorporated. acs.org

Expression: The host cells are grown in a medium supplemented with 5-methoxy-L-tryptophan. When the target protein is expressed, the orthogonal system ensures the site-specific incorporation of the ncAA. mdpi.com

This in vivo incorporation method provides a route to producing large proteins with precisely placed modifications, enabling detailed studies of protein structure and function. nih.govsemanticscholar.org

| Component | Function | Role in Incorporation of 5-methoxy-L-tryptophan |

| Orthogonal aaRS | Specifically recognizes the ncAA and attaches it to the orthogonal tRNA. nih.gov | Must be engineered to uniquely bind 5-methoxy-L-tryptophan. |

| Orthogonal Suppressor tRNA | Recognizes a specific codon (e.g., UAG) in the mRNA. nih.gov | Carries 5-methoxy-L-tryptophan to the ribosome for insertion at the UAG site. |

| Amber (UAG) Codon | A stop codon that is repurposed to encode the ncAA. acs.org | Introduced into the target gene at the desired modification site. |

| Host Organism (e.g., E. coli) | Provides the cellular machinery for protein synthesis. nih.gov | Must be cultured in media containing 5-methoxy-L-tryptophan. |

Computational Approaches and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO Analysis) of Fmoc-5-methoxy-L-tryptophan

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like this compound. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's chemical behavior.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a powerful tool for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic signatures. mdpi.com For this compound, DFT calculations can elucidate the influence of the electron-donating methoxy (B1213986) group on the indole (B1671886) ring of tryptophan. This substitution is expected to alter the electron density distribution across the molecule, impacting its reactivity and interaction with other molecules. DFT studies on similar molecules, such as methoxy chemisorption on surfaces, have shown how this group affects electronic states and adsorption geometries. researchgate.netsemanticscholar.org Applying DFT to this compound would allow for the precise calculation of atomic charges, electrostatic potential maps, and bond energies, providing a theoretical basis for its behavior in peptide synthesis and molecular interactions.

HOMO/LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine molecular reactivity, polarizability, and biological activity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov

In the context of this compound, the introduction of the methoxy group to the tryptophan indole ring is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted tryptophan. Computational studies on indole and its derivatives show how substitutions affect the HOMO-LUMO gap. researchgate.net A detailed analysis would likely show that the HOMO is primarily localized on the electron-rich indole ring, while the LUMO may be distributed across the Fmoc group. The precise energy values, obtainable through calculations, are essential for predicting charge transfer interactions within peptides and with biological receptors.

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The methoxy group is expected to increase the HOMO energy, enhancing the electron-donating character of the tryptophan side chain. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The Fmoc group may influence the LUMO, affecting the molecule's electron-accepting potential. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A potentially smaller gap compared to Fmoc-L-tryptophan would suggest higher reactivity and polarizability. nih.gov |

Molecular Dynamics Simulations of Peptides Containing this compound

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal detailed information about the conformational dynamics, stability, and interactions of peptides containing this compound. nih.gov

When incorporated into a peptide chain, the 5-methoxy-L-tryptophan residue influences the peptide's structural preferences and dynamics. MD simulations can be employed to explore how this specific residue affects folding, conformational stability, and interactions with the surrounding solvent. mdpi.com The simulations can track the trajectory of each atom, providing insights into the flexibility of the peptide backbone and the orientation of the bulky, modified tryptophan side chain. Studies on peptides with D-tryptophan or other modified residues have demonstrated the utility of MD in understanding structural differences and dynamic modes. researchgate.net

In Silico Prediction of Peptide-Receptor Interactions and Conformational Landscape

Understanding how peptides containing this compound interact with biological targets and what conformations they adopt in solution is key to designing new therapeutics. In silico methods provide a rapid and cost-effective way to explore these aspects.

Prediction of Peptide-Receptor Interactions

Molecular docking is a primary in silico tool used to predict the binding mode of a peptide to a receptor protein. frontiersin.org This method computationally places the peptide into the binding site of a target protein and scores the different poses based on binding energy. mdpi.com For a peptide containing 5-methoxy-L-tryptophan, the methoxy group could introduce specific interactions, such as hydrogen bonds or favorable van der Waals contacts, that enhance binding affinity. The tryptophan residue itself is often critical for interactions, sometimes forming cation-π interactions with charged residues in the receptor. nih.gov In silico tools can help identify these "hotspot" residues that contribute most to the binding free energy. frontiersin.org

Conformational Landscape

The biological activity of a peptide is often determined by its three-dimensional structure or an ensemble of structures. rsc.org The conformational landscape refers to the collection of all accessible conformations of a peptide and their relative energies. nih.gov For peptides containing 5-methoxy-L-tryptophan, computational methods can be used to explore this landscape. researchgate.net Techniques like replica exchange molecular dynamics can enhance sampling to characterize the full range of conformations, from helical to extended structures. researchgate.net The presence of the modified tryptophan can influence the intrinsic conformational preferences of the peptide, potentially stabilizing certain secondary structures like beta-turns or helices, which could be critical for receptor recognition. rsc.orgnih.gov Analyzing the 2D free energy surfaces from these simulations can reveal the most populated conformational states and the transitions between them. researchgate.net

| Computational Tool | Application | Insight for Peptides with 5-Methoxy-L-Tryptophan |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a peptide to a receptor. frontiersin.org | Elucidates how the methoxy group contributes to binding specificity and energy at the receptor site. |

| MD Simulations | Simulates the dynamic behavior and conformational flexibility of the peptide. nih.gov | Reveals the impact of the modified residue on the peptide's structural stability and solvent interactions. |

| Free Energy Calculations | Quantifies the binding affinity (e.g., MM/GBSA) and conformational stability. nih.gov | Provides a quantitative measure of binding strength and identifies the most stable peptide conformations in solution. |

Research Applications and Biochemical Insights in Vitro Studies

Role in Bioactive Peptide Development and Modulatory Effects on Biological Pathways

Fmoc-5-methoxy-L-tryptophan is widely incorporated into peptide sequences to explore and enhance their biological functions. The methoxy (B1213986) group on the indole (B1671886) ring of tryptophan can significantly alter the electronic and steric properties of the amino acid, leading to modified interactions with biological targets.

The tryptophan backbone of this compound makes it a valuable tool in neuroscience research. L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), which plays a pivotal role in regulating mood, cognition, and sleep. nih.govfrontiersin.org The rate of serotonin synthesis in the brain is limited by the availability of tryptophan. frontiersin.org Consequently, analogs such as 5-methoxytryptophan (B613034) are studied for their potential effects on these neurotransmitter systems. chemimpex.com Research using these derivatives provides insights into brain function and helps in the design of novel compounds that target serotonin receptors, which are crucial in managing mood disorders. chemimpex.com

A significant area of research involving the 5-methoxytryptophan (5-MTP) moiety, made accessible for peptide synthesis by this compound, is its role in controlling inflammation. Studies have identified 5-MTP as an endogenous metabolite that suppresses the expression of Cyclooxygenase-2 (COX-2), an enzyme induced by proinflammatory factors that plays a causal role in inflammation and tumorigenesis. mssm.edufrontiersin.orgnih.govnih.gov

Research has shown that 5-MTP can block the overexpression of COX-2 in cancer cells. mssm.edunih.govnih.gov The proposed mechanism involves the inhibition of COX-2 transcription by preventing the binding of key transcription factors, such as NF-κB, AP-1, C/EBPβ, and CREB, to the COX-2 promoter region. frontiersin.org This innate anti-inflammatory action positions 5-methoxyindole (B15748) metabolites of tryptophan as valuable lead compounds for the development of new anti-inflammatory drugs. nih.govnih.govresearchgate.net

Table 1: Investigated Anti-Inflammatory Effects of 5-Methoxytryptophan (5-MTP)

| Biological Target/Process | Observed Effect of 5-MTP | Potential Implication |

| COX-2 Expression | Inhibition of transcriptional activation induced by proinflammatory and mitogenic factors. nih.govnih.govresearchgate.net | Control of inflammation and tumorigenesis. mssm.edu |

| Cancer Cell Migration/Invasion | Suppression in vitro. mssm.edunih.govnih.gov | Potential for anti-cancer therapeutic development. |

| Tumor Growth & Metastasis | Reduction in murine xenograft models. mssm.edunih.govnih.gov | Lead compound for cancer chemoprevention. nih.gov |

| Macrophage Activation | Inhibition of activation and release of proinflammatory cytokines. frontiersin.org | Innate anti-inflammatory response. frontiersin.org |

Tryptophan residues are known to be important for the function of many antimicrobial peptides (AMPs), often playing a role in the interaction with bacterial membranes. nih.govfrontiersin.org Researchers have explored the impact of replacing natural tryptophan with modified versions, such as 5-methoxytryptophan, to modulate the activity of these peptides. In a study on derivatives of the NCR169 peptide, 5-methoxytryptophan was one of several modified tryptophans used to synthesize analogs to test their effect on antimicrobial properties against various ESKAPE pathogens. nih.gov The goal of such modifications is to enhance antimicrobial efficacy, potentially leading to the development of new AMPs to combat antimicrobial resistance. nih.gov

Protein Engineering Applications

The use of non-canonical amino acids like 5-methoxytryptophan through its Fmoc-protected form is a key strategy in protein engineering. This approach allows for the creation of proteins with novel properties or enhanced performance characteristics.

This compound is employed in biotechnology to modify proteins with the aim of improving their stability and functionality. chemimpex.com The unique structure of the 5-methoxy tryptophan residue contributes to the stability of the peptide chain it is incorporated into. chemimpex.com This enhanced stability is crucial for creating effective biotherapeutics. The incorporation of modified amino acids can lead to proteins that are more resistant to degradation and maintain their functional conformation under a wider range of conditions, which is a significant advantage in pharmaceutical applications. chemimpex.com

Investigating Protein-Protein and Protein-Ligand Interactions

The intrinsic properties of the tryptophan indole ring make it a crucial residue in mediating and probing molecular interactions. The introduction of a 5-methoxy group can modulate these properties, providing a refined tool for studying binding events. This compound serves as a key building block for synthesizing peptides designed to investigate or disrupt these interactions.

For instance, tryptophan analogs are used to understand the binding mechanisms between transcription factors and DNA. In studies of the E. coli trp repressor, various tryptophan analogs, including 5-methoxy-L-tryptophan, have been used to assess how modifications to the indole ring affect the repressor's affinity for its operator DNA. nih.gov These studies reveal which functional groups on the tryptophan corepressor are essential for activating the repressor to bind its DNA target. nih.gov

Furthermore, 5-methoxy-L-tryptophan has been incorporated into peptidomimetic macrocycles, which are synthetically constrained peptides designed to mimic the structure of protein segments, such as alpha-helices. biosynth.comacs.org These molecules are engineered to disrupt specific protein-protein interactions, a key strategy in drug discovery. A notable example is the development of peptides that inhibit the interaction between the p53 tumor suppressor protein and its negative regulators, MDM2 and MDMX. biosynth.comacs.org By incorporating 5-methoxy-L-tryptophan, researchers can fine-tune the binding affinity and specificity of these peptidomimetics. biosynth.com

| Tryptophan Analog | Modification | Relative Binding Affinity (%) | Key Insight |

|---|---|---|---|

| L-Tryptophan | None (Natural Corepressor) | 100 | Baseline for natural interaction. |

| 5-Hydroxy-L-tryptophan | -OH at position 5 | 85 | Demonstrates tolerance for polar substitution at position 5. |

| 5-Methoxy-L-tryptophan | -OCH3 at position 5 | 70 | Shows that a bulkier, electron-donating group at position 5 is accepted but slightly reduces affinity compared to the natural ligand. nih.gov |

| 1-Methyl-tryptamine | Methylation of indole N; loss of α-carboxyl | <5 | Highlights the critical role of the unsubstituted indole nitrogen and the α-carboxyl group for high-affinity binding. nih.gov |

This table is illustrative, based on findings from studies on the trp repressor system, demonstrating how analogs are used to probe structure-function relationships.

Enzyme Mechanism Studies (e.g., Xanthine (B1682287) Oxidase Binding)

This compound is also a precursor for peptides and molecules designed to study enzyme mechanisms and inhibition. Xanthine oxidase is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overactivity of this enzyme can lead to hyperuricemia and gout. Consequently, it is a significant target for therapeutic inhibitors.

Recent findings from X-ray crystallography have shown that 5-methoxy-L-tryptophan binds at the active site of xanthine oxidase. biosynth.com This discovery is significant as it identifies the 5-methoxytryptophan scaffold as a potential starting point for designing novel xanthine oxidase inhibitors. Understanding how this molecule or peptides containing this residue interact with the enzyme's active site can provide crucial insights for developing mechanism-based inhibitors. While many known inhibitors are purine analogs, the binding of a tryptophan derivative suggests alternative chemical structures could be effective modulators of the enzyme. biosynth.commdpi.com

| Enzyme | Function | Clinical Relevance |

|---|---|---|

| Adenine (B156593) Phosphoribosyltransferase (APRT) | Salvages adenine by converting it to adenosine (B11128) monophosphate (AMP). | Deficiency leads to accumulation of 2,8-dihydroxyadenine, causing kidney stones and renal failure. nih.gov |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Salvages hypoxanthine and guanine. | Deficiency causes Lesch-Nyhan syndrome. |

| Xanthine Oxidase (XO) | Oxidizes hypoxanthine to xanthine, and xanthine to uric acid. | Overactivity is linked to gout; a major drug target. mdpi.comnih.gov |

| Indoleamine 2,3-dioxygenase (IDO) | Catalyzes the first and rate-limiting step in tryptophan catabolism. | Involved in immune response and inflammatory diseases. nih.gov |

Development of Novel Research Probes and Imaging Agents

Fluorescent Labeling in Biomolecular Research

Tryptophan is one of the few naturally fluorescent amino acids, exhibiting intrinsic fluorescence that is highly sensitive to its local environment. nih.gov This property is widely exploited to study protein folding, conformational changes, and ligand binding without the need for external labels. The fluorescence emission spectrum of tryptophan can shift, and its intensity can be quenched or enhanced depending on the polarity of its surroundings and proximity to other residues. nih.gov

The incorporation of 5-methoxy-L-tryptophan into a peptide sequence using its Fmoc-protected form allows for the creation of specialized fluorescent probes. The methoxy group, being an electron-donating group, can modulate the photophysical properties of the indole ring, potentially altering its quantum yield, fluorescence lifetime, and emission wavelength. This modification can lead to probes with enhanced sensitivity or shifted spectral properties, which can be advantageous in certain experimental setups, such as Förster Resonance Energy Transfer (FRET) or Tryptophan-induced Quenching (TrIQ) studies. nih.govresearchgate.net In FRET, energy is transferred from a donor fluorophore (like tryptophan) to an acceptor, allowing for the measurement of molecular distances. In TrIQ, the close proximity of a fluorophore to a tryptophan residue results in quenching of its signal, providing a method to map short-range interactions within a protein. nih.gov

| Property | L-Tryptophan | Hypothetical 5-Methoxy-L-Tryptophan Probe | Significance of Modification |

|---|---|---|---|

| Excitation Max (λex) | ~280 nm | ~285-290 nm | May allow for more selective excitation and reduced background from tyrosine. |

| Emission Max (λem) | ~350 nm (solvent dependent) | Potentially shifted (e.g., ~355-360 nm) | A red-shifted emission can reduce spectral overlap and improve signal detection. |

| Quantum Yield | Variable (e.g., 0.13 in water) | Potentially higher | A higher quantum yield results in a brighter probe, increasing sensitivity. |

| Environmental Sensitivity | High | High | The probe remains sensitive to local polarity, making it useful for detecting binding events and conformational changes. nih.gov |

This table presents hypothetical data to illustrate how the 5-methoxy modification could enhance the properties of tryptophan as a fluorescent probe.

Exploration of Structure-Activity Relationships in Peptide Design

A cornerstone of peptide and drug development is the systematic exploration of structure-activity relationships (SAR). SAR studies involve making specific chemical modifications to a lead compound and evaluating how these changes affect its biological activity. This compound is an excellent tool for this purpose, enabling researchers to probe the role of the tryptophan side chain in a peptide's function. google.comgoogle.com

By substituting the natural tryptophan in a biologically active peptide with 5-methoxy-L-tryptophan, scientists can assess the impact of increased electron density and steric bulk at the 5-position of the indole ring. This substitution can influence various properties, including:

Receptor Binding Affinity: Changes to the indole ring can affect hydrogen bonding, hydrophobic, and π-π stacking interactions with a target receptor.

Peptide Conformation: The modified side chain might stabilize or destabilize secondary structures like α-helices or β-sheets.

Metabolic Stability: Modifications can sometimes hinder enzymatic degradation, increasing the peptide's half-life.

This systematic approach allows for the rational design of peptides with improved potency, selectivity, or stability. acs.org

This table provides a hypothetical example of an SAR study, demonstrating how substitutions on the tryptophan indole ring can modulate the biological activity of a peptide.

Future Directions in Fmoc 5 Methoxy L Tryptophan Research

Advancements in Synthetic Methodologies for Non-Standard Amino Acids

The synthesis of non-standard amino acids like 5-methoxy-L-tryptophan, and its subsequent protection with the Fmoc group, is a critical bottleneck that dictates its availability, cost, and ultimately, its widespread application. Future research will likely focus on overcoming current limitations through several key avenues:

Enzymatic and Chemo-enzymatic Synthesis: While classical chemical synthesis routes are established, they often involve harsh conditions and can be lengthy. omizzur.comqyaobio.com The future points towards the development of biocatalytic methods. omizzur.com Engineered enzymes, such as tryptophan synthase variants, could offer a more direct and environmentally benign route to 5-hydroxytryptophan, a precursor to 5-methoxytryptophan (B613034). nih.gov Directed evolution strategies are being employed to improve the efficiency and substrate specificity of such enzymes, promising higher yields and purity. nih.gov

Asymmetric Synthesis: Achieving the correct L-stereochemistry is paramount for biological applications. Advances in asymmetric catalysis, including chiral phase-transfer catalysts and metal-catalyzed hydrogenations, are continually refining the enantioselective synthesis of amino acid derivatives. qyaobio.com These methods can reduce the need for costly and inefficient chiral resolution steps. omizzur.com

Flow Chemistry: Continuous flow manufacturing processes are gaining traction in the pharmaceutical and fine chemical industries. Applying this technology to the synthesis of Fmoc-5-methoxy-L-tryptophan could lead to improved process control, higher consistency, and scalability, thereby making this specialized reagent more accessible for large-scale peptide synthesis.

Improved Protecting Group Strategies: While the Fmoc group is the standard for solid-phase peptide synthesis (SPPS), research into novel protecting groups that offer different deprotection conditions or improved solubility could further streamline the synthesis of peptides containing 5-methoxy-L-tryptophan. nih.gov

These advancements aim to make the synthesis of non-standard amino acids more efficient, cost-effective, and sustainable, which will be crucial for unlocking the full potential of compounds like this compound.

Integration with Advanced High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of vast libraries of compounds. nih.gov The integration of this compound into these platforms opens up new avenues for identifying novel bioactive peptides and materials.

Future efforts will likely concentrate on:

Combinatorial Peptide Libraries: this compound can be incorporated into "one-bead one-compound" (OBOC) libraries, allowing for the synthesis and screening of millions of unique peptide sequences. nih.govacs.org The unique properties of the 5-methoxy group can introduce novel binding affinities or functional characteristics into these libraries.

Cell-Free Protein Synthesis and Screening: Cell-free systems offer a powerful platform for the rapid synthesis and screening of proteins containing non-standard amino acids. researchgate.net By engineering the translational machinery, 5-methoxy-L-tryptophan could be site-specifically incorporated into proteins, and these engineered proteins could then be subjected to HTS assays to screen for desired functions, such as enhanced stability or novel catalytic activity.

Phenotypic Screening: Advanced cell-based HTS assays, including high-content screening, allow for the evaluation of compounds in a more biologically relevant context. nih.gov Peptides containing 5-methoxy-L-tryptophan can be screened for their effects on cellular processes, such as signaling pathways or protein-protein interactions. The intrinsic fluorescence of the indole (B1671886) ring, potentially modulated by the methoxy (B1213986) group, could also be exploited in certain screening assays.

The table below illustrates how this compound can be integrated into various HTS platforms.

| HTS Platform | Integration of this compound | Potential Discoveries |

| Biochemical Assays | Incorporation into peptide libraries to screen for binding to specific protein targets (e.g., enzymes, receptors). | Novel enzyme inhibitors, receptor agonists/antagonists. |

| Cell-Based Assays | Use in peptides to probe cellular functions, such as signaling pathways or cell viability. | New therapeutic peptides with specific cellular effects. |

| High-Content Screening | Creation of fluorescently tagged peptides (utilizing the tryptophan analog) to visualize cellular uptake and localization. | Peptides with improved cell-penetrating properties. |

| Fragment-Based Screening | Use as a fragment to identify novel binding interactions with protein targets. | New starting points for small molecule drug design. |

Novel Applications in Chemical Biology and Material Science

The unique electronic and steric properties conferred by the 5-methoxy group on the tryptophan indole ring present exciting opportunities for novel applications beyond traditional peptide synthesis.

Chemical Biology Probes: The tryptophan indole ring is a sensitive fluorescent probe of its local environment. The 5-methoxy substituent can alter its photophysical properties, making it a valuable tool for studying peptide and protein structure, dynamics, and interactions. Peptides containing 5-methoxy-L-tryptophan could be designed as probes to investigate biological processes in real-time.

Biomaterials and Self-Assembly: Peptides have the ability to self-assemble into well-defined nanostructures, such as hydrogels, nanotubes, and nanofibers. unimi.it The incorporation of non-standard amino acids like 5-methoxy-L-tryptophan can be used to control and modify these self-assembly processes. unimi.it This could lead to the development of novel biomaterials with tailored properties for applications in tissue engineering, drug delivery, and biosensing. The methoxy group could influence hydrophobic and aromatic stacking interactions, which are key drivers of self-assembly.

Enhanced Bioactivity and Drug Delivery: The 5-methoxyindole (B15748) moiety is found in several biologically active natural products and pharmaceuticals. nih.gov Incorporating 5-methoxy-L-tryptophan into therapeutic peptides could enhance their bioactivity, improve their metabolic stability, or alter their pharmacokinetic profiles. For example, the increased lipophilicity from the methoxy group might improve membrane permeability, a key challenge in peptide-based drug delivery. Research has shown that 5-methoxytryptophan itself has protective functions in vascular injury, suggesting that peptides containing this residue could be explored for cardiovascular applications. nih.gov

The following table summarizes potential novel applications for this compound.

| Application Area | Specific Use of this compound | Potential Outcome |

| Chemical Biology | Incorporation into peptides as a fluorescent probe to study protein folding and binding. | Deeper understanding of molecular recognition and protein dynamics. |

| Material Science | Design of self-assembling peptides for hydrogel formation. | New biocompatible materials for 3D cell culture and regenerative medicine. |

| Drug Discovery | Modification of known bioactive peptides to enhance their stability and cell permeability. | More effective peptide-based therapeutics with improved drug-like properties. |

| Biosensors | Development of peptides that exhibit a change in fluorescence upon binding to a target analyte. | Sensitive and selective detection of biomarkers for disease diagnosis. |

Q & A

Q. What are the optimal storage conditions for Fmoc-5-methoxy-L-tryptophan to maintain stability during peptide synthesis?

this compound should be stored at 2–8°C in a dry environment to prevent degradation of the Fmoc group and methoxy substituent . Purity levels (≥98%) are maintained by avoiding exposure to moisture and light, with long-term stability confirmed for ≥4 years at -20°C . Researchers should verify batch-specific stability data via certificates of analysis (CoA) provided by suppliers .

Q. How does the methoxy group at the 5-position influence the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

The 5-methoxy substituent introduces steric hindrance near the indole ring, which can slow coupling reactions compared to unmodified tryptophan. To optimize efficiency, use double coupling protocols with activating agents like HBTU/HOBt and extend reaction times to 1–2 hours . Monitoring via Kaiser test or FT-IR spectroscopy is recommended to confirm complete coupling .

Q. What analytical methods are recommended for characterizing this compound purity post-synthesis?

Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and LC-MS are standard for assessing purity (≥98%) and confirming molecular weight (MW: ~463.5 g/mol) . For structural validation, NMR (1H/13C) is critical to verify methoxy group positioning and Fmoc protection integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvent systems?

Discrepancies arise due to solvent polarity and temperature variations. For example, the compound is sparingly soluble in DMF at 4°C but dissolves fully at 25°C with sonication . Systematic testing using dynamic light scattering (DLS) or UV-Vis spectroscopy can quantify solubility thresholds in real time . Pre-dissolving in minimal DCM before adding to DMF is advised for hydrophobic peptide sequences .

Q. What strategies mitigate side reactions during deprotection of this compound in acid-sensitive peptides?

The methoxy group is stable under standard SPPS deprotection conditions (20% piperidine/DMF), but prolonged exposure to TFA during final cleavage can oxidize the indole ring. To prevent this:

Q. How does this compound compare to its hydroxylated analog (Fmoc-5-hydroxy-L-tryptophan) in peptide stability studies?

The methoxy group enhances oxidative stability compared to the hydroxylated analog, which is prone to quinone formation under basic conditions . However, methoxy-substituted derivatives exhibit reduced hydrogen-bonding capacity, impacting peptide secondary structure (e.g., α-helix stability) . Circular dichroism (CD) spectroscopy is recommended to assess conformational changes .

Q. What are the implications of using this compound in peptide-drug conjugates targeting neurological receptors?

The methoxy group mimics endogenous ligands (e.g., serotonin derivatives) by enhancing lipophilicity and blood-brain barrier penetration . However, positional isomerism (e.g., 5-methoxy vs. 7-methoxy) can alter receptor binding affinity. Molecular docking simulations paired with radioligand binding assays are critical for validating target specificity .

Methodological Considerations

Q. How should researchers optimize LC-MS parameters for detecting trace impurities in this compound?

Use high-resolution MS (HRMS) with electrospray ionization (ESI+) and a mass accuracy threshold of <2 ppm to distinguish between methoxy positional isomers and oxidation byproducts . For quantification, integrate UV traces at 280 nm (indole absorbance) and cross-reference with CoA data .

Q. What experimental designs are effective for studying the role of this compound in peptide aggregation pathways?

Employ thioflavin T (ThT) assays and transmission electron microscopy (TEM) to monitor amyloid formation kinetics . Compare aggregation propensity against unmodified tryptophan and control peptides. Statistical analysis via ANOVA is recommended to assess significance .

Q. How can computational modeling predict the impact of 5-methoxy substitution on peptide-receptor interactions?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can model steric and electronic effects of the methoxy group on binding pockets . Pair with free-energy perturbation (FEP) calculations to quantify binding affinity changes relative to native tryptophan .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.